molecular formula C5H9BrO B3059216 1-Bromo-1-ethoxycyclopropane CAS No. 95631-62-2

1-Bromo-1-ethoxycyclopropane

Cat. No. B3059216
CAS RN: 95631-62-2
M. Wt: 165.03 g/mol
InChI Key: BKSPBKRLRIJAHF-UHFFFAOYSA-N
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Description

1-Bromo-1-ethoxycyclopropane is a chemical compound with the molecular formula C5H9BrO . It is a colorless to yellow liquid with a molecular weight of 165.03 .


Synthesis Analysis

The synthesis of 1-Bromo-1-ethoxycyclopropane has been developed starting from inexpensive γ-butyrolactone via bromination, cyclisation, ammoniation and dehydration reaction . The sequence proceeds in good yield .


Molecular Structure Analysis

The molecular structure of 1-Bromo-1-ethoxycyclopropane is represented by the linear formula C5H9BrO . The InChI code for the compound is 1S/C5H9BrO/c1-2-7-5(6)3-4-5/h2-4H2,1H3 .


Physical And Chemical Properties Analysis

1-Bromo-1-ethoxycyclopropane is a colorless to yellow liquid . It has a molecular weight of 165.03 . The compound is sparingly soluble in water and soluble in most organic solvents.

Scientific Research Applications

Synthesis and Reaction Studies

  • Synthesis of Cyclobutanones : 1-Bromo-1-ethoxycyclopropane is used as an intermediate in the synthesis of cyclobutanones, particularly in the formation of (E)-2-(1-Propenyl)cyclobutanone, demonstrating its utility in ring expansion reactions and ether by halogen replacement reactions (Miller & Gadwood, 2003).

  • Formation of Cyclopropanes and Heterocycles : It aids in the formation of cyclopropane lactones and fused heterocyclic compounds, playing a significant role in the reaction mechanisms involving Michael initiated ring closure reactions (Fariña et al., 1987).

  • Strained Hydrocarbons Synthesis : Its utility is observed in the synthesis of highly strained hydrocarbons like tetracyclo[3.3.1.13.7.01.3]decane, where it reacts with bromine to yield intermediate bromoadamantyloxonium tribromide (Pincock et al., 1972).

  • Cycloaddition Reactions : It undergoes dimerizations and cycloaddition reactions to form compounds like dispiro[2.0.2.2]octanes, demonstrating its reactivity in the formation of complex molecular structures (Bottini & Cabral, 1978).

  • Synthesis of Juvenile Hormone and Terpenoid Structures : The compound is effective in the synthesis of homoterpenoid and terpenoid structures, such as juvenile hormone (JH-II) and β-sinensal, showcasing its versatility in organic synthesis (Morizawa et al., 1984).

  • Electroreductions and Asymmetric Synthesis : It is involved in electroreductions of bromocyclopropanes, leading to optically active products, indicating its potential in asymmetric synthesis (Hazard et al., 1982).

Miscellaneous Applications

  • Access to Bicyclopropyl Derivatives : It is used in the synthesis of various 1-cyclopropylcyclopropane derivatives, illustrating its role in accessing diverse bicyclopropyl compounds (Meijere et al., 2010).

  • Carbonylation Studies : The compound is a key player in the electrochemical reductive carbonylation studies, highlighting its importance in carbonylation reactions (Yanilkin et al., 1996).

  • Halogenated Catechols Formation : It contributes to the formation of halogenated catechols through cycloaddition reactions, underlining its role in the synthesis of specialized organic compounds (Truong et al., 2010).

  • Identification in Food Quality Control : Its derivative, 2-alkylcyclobutanone, is used as a marker for identifying irradiated foods, demonstrating its application in food quality control (Mörsel & Schmiedl, 1994).

  • Silacyclopropanes Synthesis : The compound is instrumental in synthesizing stable 1-bromo-1-silacyclopropanes, a new route to silacyclopropanes, showcasing its role in silicon chemistry (Cho et al., 2012).

Safety And Hazards

1-Bromo-1-ethoxycyclopropane is relatively unstable at room temperature, but can be stored for several months at −20°C with only slight decomposition . All hazardous materials should be handled using the standard procedures for work with chemicals .

properties

IUPAC Name

1-bromo-1-ethoxycyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-2-7-5(6)3-4-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSPBKRLRIJAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80538811
Record name 1-Bromo-1-ethoxycyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-1-ethoxycyclopropane

CAS RN

95631-62-2
Record name 1-Bromo-1-ethoxycyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-1-ethoxycyclopropane
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1-Bromo-1-ethoxycyclopropane
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1-Bromo-1-ethoxycyclopropane
Reactant of Route 4
1-Bromo-1-ethoxycyclopropane
Reactant of Route 5
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Reactant of Route 6
1-Bromo-1-ethoxycyclopropane

Citations

For This Compound
32
Citations
RC Gadwood - Tetrahedron letters, 1984 - Elsevier
… that 1-bromo-1-ethoxycyclopropane … 1-Bromo-1-ethoxycyclopropane is somewhat unstable at room temperature, but can be stored at -20" for weeks without decomposition …
Number of citations: 29 www.sciencedirect.com
RC Gadwood, MR Rubino, SC Nagarajan… - The Journal of …, 1985 - ACS Publications
… In contrast, 1bromo- 1-ethoxycyclopropane has been found to be an extremely convenient precursor of a reactive (1-alkoxycyclopropyl)lithium reagent. Metal-halogen exchange …
Number of citations: 53 pubs.acs.org
S Deycard, L Hughes, J Lusztyk… - Journal of the American …, 1987 - ACS Publications
… to give 1 -bromo-1 -ethoxycyclopropane. Preparative GC of this … (1 -13C)-1 -Bromo-1 -ethoxycyclopropane. Reaction of … (1-13C)-1bromo-1 -ethoxycyclopropane. Preparative GC gave a …
Number of citations: 30 pubs.acs.org
SA Miller, RC Gadwood - Organic Syntheses, 2003 - Wiley Online Library
Synthesis of Cyclobutanones via 1‐Bromo‐1‐Ethoxycyclopropane: (E)‐2‐(1‐Propenyl)Cyclobutanone - Miller - Major Reference Works - Wiley Online Library …
Number of citations: 1 onlinelibrary.wiley.com
JT Mörsel, D Schmiedl - Fresenius' journal of analytical chemistry, 1994 - Springer
… In this paper 2-dodecylcyclobutaneone was used as a model substance, synthesised by means of the key substance 1-bromo-1-ethoxycyclopropane. The determination was carried out …
Number of citations: 5 link.springer.com
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
1‐Bromo‐1‐ethoxycyclopropane 1 - Ho - Major Reference Works - Wiley Online Library …
Number of citations: 0 onlinelibrary.wiley.com
JT Moersel, D Schmiedl - inis.iaea.org
… The authors demonstrated the model compound 2-dodecylcyclobutanone by the key compound 1-bromo-1-ethoxycyclopropane. Detection was effected by labelling the cyclobutanone …
Number of citations: 0 inis.iaea.org
W Cui, RN Loeppky - Tetrahedron, 2001 - Elsevier
… This process begins with the conversion of ((1-ethoxycyclopropyl)oxy)trimethylsilane (1) to 1-bromo-1-ethoxycyclopropane (2) which is then reacted with an aromatic amine to generate …
Number of citations: 36 www.sciencedirect.com
HM Walborsky, M Topolski - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
… 1‐ethoxy‐1‐lithiocyclopropane, is obtained by lithium–tin and lithium–bromine exchange reactions of 1‐ethoxy‐1‐(tri‐n‐butylstannyl)cyclopropane and 1‐bromo‐1‐ethoxycyclopropane…
Number of citations: 0 onlinelibrary.wiley.com
GA Kraus, MD Hagen - The Journal of Organic Chemistry, 1985 - ACS Publications
… The syntheses of [l-(methoxymethoxy)cyclopropyl]tri-n-butylstannane, cyclopropyl 2,4,6-triisopropylbenzoate,and 1-bromo1-ethoxycyclopropane were …
Number of citations: 5 pubs.acs.org

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